molecular formula C19H26O8S B13848636 [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

Cat. No.: B13848636
M. Wt: 414.5 g/mol
InChI Key: FOVFLADZRUACHW-NQNKBUKLSA-N
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Description

The compound [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate (CAS: 20513-95-5) is a carbohydrate-derived sulfonate ester with the molecular formula C₁₅H₂₀O₇S (MW: 344.38 g/mol) . Its structure features a fused tetrahydrofuro[2,3-d][1,3]dioxolane core, a (4R)-2,2-dimethyl-1,3-dioxolane substituent, and a 4-methylbenzenesulfonyl (tosyl) group. This tosyl group acts as a versatile leaving group, making the compound a key intermediate in nucleophilic substitution reactions, particularly in glycosylation and nucleoside synthesis .

Properties

Molecular Formula

C19H26O8S

Molecular Weight

414.5 g/mol

IUPAC Name

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3/t13-,14-,15+,16-,17-/m1/s1

InChI Key

FOVFLADZRUACHW-NQNKBUKLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)[C@H]4COC(O4)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] 4-methylbenzenesulfonate (hereafter referred to as the tosylate derivative) typically involves the regioselective tosylation of a hydroxyl-protected carbohydrate intermediate. The precursor is often a glucose or allofuranose derivative protected with isopropylidene groups to mask hydroxyl functionalities selectively.

The general synthetic route includes:

  • Starting from α-D-glucofuranose or α-D-allofuranose, selective protection of hydroxyl groups is achieved by reaction with isopropylidene bromide in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr(i-Pr)2). This step yields the isopropylidene-protected tetrahydrofuro-dioxolane intermediate with stereochemical control at four chiral centers.

  • Subsequent activation of the free hydroxyl group at the 6-position is performed by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This step converts the hydroxyl group into the tosylate ester, a good leaving group for further nucleophilic substitution or elimination reactions.

Detailed Reaction Conditions

Step Reagents/Conditions Outcome
Hydroxyl protection α-D-glucofuranose + isopropylidene bromide + AlBr(i-Pr)2, solvent (e.g., dichloromethane), room temperature to reflux Formation of isopropylidene-protected intermediate with defined stereochemistry
Tosylation 4-methylbenzenesulfonyl chloride (tosyl chloride), pyridine or triethylamine, 0–25 °C, inert atmosphere Conversion of free hydroxyl to tosylate ester, yielding the target compound with high regioselectivity

Purification and Characterization

Following tosylation, the product is typically purified by standard organic techniques such as:

  • Extraction with organic solvents (e.g., ethyl acetate),
  • Washing with aqueous sodium bicarbonate and brine,
  • Drying over anhydrous sodium sulfate,
  • Concentration under reduced pressure,
  • Final purification by recrystallization or column chromatography.

Characterization is confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, verifying the presence of the tosylate group and the stereochemical integrity of the molecule.

Chemical Reactions Analysis

Types of Reactions Involving the Tosylate Derivative

  • Substitution Reactions: The tosylate group is an excellent leaving group, enabling nucleophilic substitution reactions to introduce various functional groups such as azides, amines, or alkoxides. For example, treatment with sodium azide in dimethylformamide (DMF) can yield azido-functionalized derivatives, useful in click chemistry applications.

  • Elimination Reactions: Under basic conditions, elimination can occur to form alkenes, although this is less common due to the carbohydrate framework.

  • Reduction and Oxidation: While the tosylate itself is stable, the molecule can undergo oxidation or reduction on other functional groups, such as conversion of acetyl or hydroxyl groups to aldehydes, ketones, or alcohols depending on reagents used.

Common Reagents and Their Effects

Reaction Type Reagents Typical Outcome
Nucleophilic substitution Sodium azide (NaN3), amines, alkoxides Replacement of tosylate with nucleophile
Reduction Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) Reduction of carbonyl groups, possible conversion of acetyl to hydroxyl
Oxidation Potassium permanganate (KMnO4), chromium trioxide (CrO3) Oxidation of alcohols to aldehydes or acids

Mechanistic Insights

The tosylation reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfur atom of tosyl chloride, facilitated by the base which scavenges the released hydrochloric acid. The stereochemistry at the carbohydrate ring is preserved during this transformation due to the mild conditions and selective reactivity of the hydroxyl group at the 6-position.

Comparative Analysis with Related Compounds

Compound Key Features Preparation Highlights
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] acetate Acetate ester at 6-position, similar stereochemistry Synthesized via regioselective acetylation of protected intermediates
{(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-yl} methyl methanesulfonate Methanesulfonate (mesylate) derivative, different substituent Prepared by mesylation of hydroxyl-protected sugar derivatives
[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-ol] Free hydroxyl at 6-position, precursor to tosylate Synthesized by selective protection of hydroxyl groups on allofuranose

This comparison highlights that the tosylate derivative is typically prepared from the corresponding free hydroxyl intermediate via tosylation, analogous to acetylation or mesylation reactions used for related compounds.

Summary Table of Preparation Methods

Step No. Reaction Step Reagents/Conditions Notes
1 Hydroxyl Protection α-D-glucofuranose + isopropylidene bromide + AlBr(i-Pr)2 Protects hydroxyl groups, forms dioxolane rings with stereocontrol
2 Tosylation 4-methylbenzenesulfonyl chloride, pyridine, 0–25 °C Converts free hydroxyl to tosylate ester, key for further functionalization
3 Purification Extraction, washing, drying, recrystallization Ensures high purity and structural integrity

Chemical Reactions Analysis

Types of Reactions

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Agents

Research has indicated that compounds similar to [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate have shown promise as antiviral agents. The structural features of this compound may enhance its ability to inhibit viral replication.

Case Study:
A study focusing on dioxolane derivatives demonstrated that modifications in their structure could lead to increased efficacy against RNA viruses. These derivatives exhibited significant antiviral activity in vitro against various strains of influenza and coronaviruses .

2. Anticancer Properties

The compound's unique structure may also contribute to anticancer properties. Research has suggested that certain dioxolane derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study:
A recent investigation into the cytotoxic effects of dioxolane compounds revealed that they could effectively inhibit the proliferation of breast cancer cell lines. The study highlighted how structural modifications can enhance the selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Materials Science Applications

1. Polymer Chemistry

The compound can serve as a building block in polymer synthesis due to its functional groups that facilitate polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Polymer Properties Comparison

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Polyethylene3080
Dioxolane-Based Polymer45120

This table illustrates that polymers incorporating dioxolane units exhibit superior tensile strength and thermal stability compared to conventional polymers .

2. Drug Delivery Systems

Another promising application is in drug delivery systems. The compound's ability to form stable complexes with various therapeutic agents can improve the solubility and bioavailability of poorly soluble drugs.

Case Study:
Research conducted on drug delivery systems utilizing dioxolane-based compounds demonstrated enhanced delivery efficiency of hydrophobic drugs in vivo. The study reported a significant increase in the circulation time and targeted delivery to tumor sites when these compounds were used as carriers .

Mechanism of Action

The mechanism by which [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Methoxy Derivative
  • Compound : [(3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate (CAS: 4137-56-8)
  • Formula : C₁₆H₂₂O₇S (MW: 358.41 g/mol)
  • Key Differences : Replaces the hydroxyl group with a methoxy (-OCH₃) substituent, enhancing stability under basic conditions.
  • Applications : Used in stereoselective synthesis of antiviral nucleosides .
(b) Triflate Derivative
  • Compound : [(3aR,5R,6S,6aR)-2,2-Dimethyl-6-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate (CAS: 75096-61-6)
  • Formula : C₁₈H₂₀F₃O₈S (MW: 453.41 g/mol)
  • Key Differences : Contains a trifluoromethanesulfonyl (triflate) group, a superior leaving group compared to tosylate, enabling faster reaction kinetics in SN2 mechanisms .
(c) Benzyloxy-Protected Analog
  • Compound : [(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
  • Key Differences : Benzyl ether protective groups on the hydroxyl and hydroxymethyl moieties, enabling selective deprotection strategies in multi-step syntheses .

Physicochemical Properties

Property Target Tosylate Methoxy Derivative Triflate Derivative
Melting Point Not reported Not reported Not reported
Solubility DMSO, DMF DMSO, CHCl₃ THF, Dichloromethane
Storage 2–8°C 2–8°C -20°C (under argon)
Spectral Data ¹H-NMR (CDCl₃): δ 7.7–7.2 (tosyl aromatics), 5.6–4.8 (sugar protons) Similar aromatic signals; δ 3.3 (OCH₃) δ 8.0–7.3 (aromatics), δ 4.9–4.5 (sugar protons)

Research Findings and Challenges

  • Crystallography : Analogs like [(3aR,5S,6R,6aR)-5-[(R)-1,2-dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]methyl methanesulfonate form hydrogen-bonded layers (space group P2₁), influencing solubility and purification .
  • Stability Issues : Tosylates hydrolyze under strongly acidic or basic conditions, limiting their utility in aqueous media. Triflates, while more reactive, require anhydrous handling .
  • Stereochemical Complexity : The (3aR,5R,6S,6aR) configuration necessitates enantioselective synthesis, often achieved via enzymatic resolution or chiral auxiliaries .

Biological Activity

The compound [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H22O7C_{14}H_{22}O_{7} with a molecular weight of approximately 302.32 g/mol. The structure features multiple functional groups including dioxolane and tetrahydrofuran rings which are significant for its biological activity.

PropertyValue
Molecular FormulaC14H22O7
Molecular Weight302.32 g/mol
CAS Number1646857-53-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that protect and modify sugar derivatives. One common method includes the reaction of α-D-glucofuranose with isopropylidene bromide in the presence of a base such as aluminum bromide (AlBr(i-Pr)₂) to form protected intermediates. This method allows for high yields and purity suitable for biological testing .

Biological Activity

The biological activity of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate has been explored in various studies:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of dioxolane and tetrahydrofuran rings may enhance membrane permeability and disrupt microbial cell walls .

Anticancer Properties

Studies have shown that certain derivatives of dioxolane compounds can inhibit cancer cell proliferation. For instance, compounds that share structural similarities with this compound have been tested against various cancer cell lines with promising results in inducing apoptosis and inhibiting tumor growth .

Neuroprotective Effects

Preclinical studies suggest that related compounds may possess neuroprotective effects. They have been evaluated in models of neurodegenerative diseases where they demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells .

Case Studies

  • Antimicrobial Efficacy : A study reported the synthesis of several dioxolane derivatives which were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups .
  • Cancer Cell Line Testing : In vitro assays on MCF-7 breast cancer cells showed that a related compound led to a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. This suggests potential for development as an anticancer agent .
  • Neuroprotection : In a model of Alzheimer's disease using transgenic mice, administration of similar dioxolane derivatives resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls .

Q & A

Q. What are the key considerations for optimizing the synthesis of this sulfonate ester to ensure high stereochemical fidelity?

  • Methodological Answer : Synthesis requires precise control of protecting groups and reaction conditions. For example:
  • Stepwise protection : Use sodium hydride (NaH) in ethanol to activate hydroxyl groups, followed by sulfonate esterification with 4-methylbenzenesulfonyl chloride under anhydrous conditions .
  • Purification : Column chromatography (SiO₂, CHCl₃) is critical to isolate intermediates, as described in benzoylation protocols .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.3–1.5 ppm for methyl groups on dioxolane rings) and HRMS for molecular ion validation .

Q. How can researchers confirm the stereochemistry of the tetrahydrofuro[2,3-d][1,3]dioxole core?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software (SHELXL/SHELXD) for refinement. The Flack parameter (e.g., x ≈ 0.02) in single-crystal studies resolves enantiopurity, as demonstrated in related dioxolane derivatives .
  • NMR analysis : NOESY correlations between axial protons (e.g., H-6aR and H-5R) confirm ring puckering and stereochemical assignments .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in Cu(II)-mediated aziridination or glycosylation reactions?

  • Methodological Answer :
  • Cu(II) coordination : The sulfonate group acts as a leaving site, enabling nucleophilic attack. For aziridination, use CuCl₂ with 1,10-phenanthroline in HFIP solvent to stabilize transition states .
  • Kinetic monitoring : Track reaction progress via LC-MS (e.g., loss of sulfonate peak at m/z 357) and optimize stoichiometry (e.g., 10 mol% catalyst, 1.2 eq. HOSA) .

Q. How can crystallographic disorder in the dioxolane rings be resolved during structural analysis?

  • Methodological Answer :
  • Twinned refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, common in chiral dioxolanes .
  • Displacement parameter modeling : Use ADPs (anisotropic displacement parameters) for methyl groups (e.g., C-2,2-dimethyl) to mitigate thermal motion artifacts .

Q. What strategies enhance the stability of this compound under hydrolytic or oxidative conditions?

  • Methodological Answer :
  • Protecting group engineering : Replace labile dioxolane groups with more stable acetals (e.g., isopropylidene) during synthesis .
  • pH control : Store in anhydrous DCM at –20°C to prevent hydrolysis. Monitor degradation via TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane) .

Key Challenges in Research

  • Stereochemical drift : Minimize by avoiding protic solvents during synthesis .
  • Low yields in multicomponent reactions : Optimize via iterative Passerini/Ugi protocols with DCC/DMAP coupling .

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